molecular formula C9H12ClNO B7884342 2-(3-Chloro-4-methylphenoxy)ethan-1-amine

2-(3-Chloro-4-methylphenoxy)ethan-1-amine

Cat. No.: B7884342
M. Wt: 185.65 g/mol
InChI Key: WACIYVQWGLJCOX-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenoxy)ethan-1-amine is a chemical compound with the molecular formula C9H12ClNO . As a phenoxyethylamine derivative, this compound features a primary amine group attached to an ethoxy linker, which is connected to a 3-chloro-4-methylphenyl ring system. This structure suggests potential as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. The chloro and methyl substituents on the phenyl ring can be utilized for further functionalization, making this amine a versatile precursor for the development of compound libraries. Researchers may explore its utility in constructing more complex molecules for various biochemical applications. The primary amine functionality allows for condensation reactions, amide bond formation, or reductive amination, providing multiple pathways for chemical modification. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chloro-4-methylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACIYVQWGLJCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SN2 Reaction Using Phthalimide Protection

A widely employed method involves the use of 2-chloroethylphthalimide as a stabilized electrophile. The phenoxide ion of 3-chloro-4-methylphenol displaces the chloride in an SN2 reaction under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent deprotection with hydrazine monohydrate yields the primary amine.

Reaction Scheme:

  • Ether Formation:

    3-Chloro-4-methylphenol+N-(2-chloroethyl)phthalimideK2CO3,DMF2-(3-Chloro-4-methylphenoxy)ethylphthalimide\text{3-Chloro-4-methylphenol} + \text{N-(2-chloroethyl)phthalimide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-(3-Chloro-4-methylphenoxy)ethylphthalimide}
  • Deprotection:

    Phthalimide intermediateNH2NH2,EtOHThis compound\text{Phthalimide intermediate} \xrightarrow{\text{NH}_2\text{NH}_2, \text{EtOH}} \text{this compound}

Typical Yields: 70–85%.

Mitsunobu Reaction with Boc-Protected Ethanolamine

Ether Bond Formation

The Mitsunobu reaction enables ether synthesis between 3-chloro-4-methylphenol and Boc-protected ethanolamine. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF, the hydroxyl group of the phenol reacts with the alcohol of the protected amine. Acidic deprotection (e.g., HCl in dioxane) furnishes the target amine.

Reaction Conditions:

  • Solvent: THF, 0°C to room temperature.

  • Catalyst: DIAD/PPh₃.

  • Yield: 65–78%.

Advantages: Avoids harsh bases and stabilizes the amine during synthesis.

Nitrile Reduction Strategy

Chloroacetonitrile Intermediate

3-Chloro-4-methylphenol reacts with 2-chloroacetonitrile in the presence of NaH or K₂CO₃ to form 2-(3-chloro-4-methylphenoxy)acetonitrile. Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduction converts the nitrile to the primary amine.

Key Data:

StepConditionsYield (%)
Nitrile formationK₂CO₃, DMF, 60°C, 6h80–90
Reduction to amine10% Pd/C, H₂ (1 atm), EtOH, 25°C85–92

Purity: >98% (HPLC).

Reductive Amination of Ketone Precursors

Ketone Synthesis and Reduction

Oxidation of 2-(3-chloro-4-methylphenoxy)ethanol to the corresponding ketone (e.g., using PCC), followed by reductive amination with NH₃ and NaBH₃CN, provides the amine. This method is less common due to the instability of the ketone intermediate.

Challenges:

  • Low ketone yields (~50%).

  • Competing over-reduction or imine side products.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
SN2 with phthalimide70–8595–99ModerateHigh
Mitsunobu reaction65–7890–95HighModerate
Nitrile reduction80–9298–99LowHigh
Reductive amination40–5585–90HighLow

Optimal Route: The nitrile reduction strategy offers the best balance of yield, purity, and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits properties that make it a candidate for developing therapeutic agents. Specifically, it has been investigated for its role as a sodium channel inhibitor, particularly targeting the Nav 1.7 channel, which is crucial in pain signaling pathways. This inhibition can potentially alleviate chronic pain conditions such as post-herpetic neuralgia and diabetic neuropathy .

Case Study: Chronic Pain Treatment
A study highlighted the efficacy of sodium channel inhibitors in managing chronic pain. Compounds similar to 2-(3-Chloro-4-methylphenoxy)ethan-1-amine were tested in animal models, demonstrating significant reductions in pain responses, suggesting a pathway for future drug development targeting chronic pain syndromes .

Synthesis and Formulation

Synthesis Techniques
The synthesis of this compound involves various chemical processes that optimize yield and purity. Recent patents have outlined improved methods for its preparation, emphasizing the importance of solvent selection and reaction conditions to achieve high-quality products .

Synthesis Method Key Features
Amorphous Solid DispersionEnhanced solubility and bioavailability through optimized excipients .
Crystalline FormulationImproved stability and controlled release properties, making it suitable for pharmaceutical applications .

Environmental Applications

Toxicological Studies
Research into the environmental impact of this compound has been conducted to assess its safety profile. Toxicological assessments indicate that while the compound shows promise in therapeutic contexts, its environmental persistence necessitates careful consideration in formulations to avoid ecological harm .

Case Study: Environmental Risk Assessment
A comprehensive risk assessment was performed on similar phenoxy compounds, focusing on their degradation pathways and potential bioaccumulation in aquatic environments. The findings suggest that while these compounds can be effective in therapeutic contexts, their environmental impact must be mitigated through responsible usage and disposal practices .

Industrial Applications

Use in Agrochemicals
Beyond medicinal applications, this compound has potential uses in agrochemicals as a herbicide or pesticide component due to its phenoxy structure, which is known for herbicidal activity against certain weed species. Research is ongoing to evaluate its efficacy and safety in agricultural settings.

Application Area Potential Benefits
Agricultural ChemicalsTargeted action against specific weeds with reduced non-target effects .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound C₉H₁₂ClNO Cl (3), CH₃ (4) 185.65 Enhanced lipophilicity
2-(4-Chloro-3-methoxyphenyl)ethan-1-amine C₉H₁₂ClNO Cl (4), OCH₃ (3) 201.66 Polar methoxy group; potential H-bonding
2-[3-Chloro-4-(trifluoromethyl)phenoxy]ethan-1-amine C₉H₉ClF₃NO Cl (3), CF₃ (4) 239.62 High electronegativity; metabolic resistance
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine (2C-D) C₁₁H₁₇NO₂ OCH₃ (2,5), CH₃ (4) 195.26 Psychedelic activity; serotonin receptor affinity
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine C₁₀H₁₂F₃NO CF₃CH₂O (4) 233.20 Fluorine-induced stability; CNS targeting

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in increases metabolic stability compared to the methyl group in the target compound, but may reduce bioavailability due to steric hindrance.
  • Biological Activity : Psychedelic analogs like 2C-D demonstrate that substituent positioning (e.g., 2,5-dimethoxy) is critical for serotonin receptor binding, whereas halogenated derivatives (e.g., ) may prioritize enzyme inhibition (e.g., IDO1 ) or antimicrobial activity.

Biological Activity

2-(3-Chloro-4-methylphenoxy)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula C10H12ClNOC_{10}H_{12}ClNO. It features a chloro-substituted aromatic ring and an amine functional group, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the amine group allows for hydrogen bonding, which may facilitate binding to specific targets within the body.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
  • Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating possible applications in treating infections.
  • Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
NeuroprotectiveReduction in oxidative stress markers

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

  • Cancer Cell Lines : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis rates. The mechanism appears to involve the inhibition of the EGFR signaling pathway, which is crucial for tumor growth and survival.
  • Microbial Inhibition : A study investigating its antimicrobial properties found that the compound effectively inhibited the growth of Staphylococcus aureus, suggesting potential as an antibacterial agent.
  • Neuroprotection : Research on neuronal cultures exposed to oxidative stress showed that the compound could significantly reduce cell death, indicating its potential utility in neuroprotective therapies.

Research Findings

Recent research highlights the following key findings regarding this compound:

  • In Silico Studies : Docking simulations indicate strong binding affinity to EGFR, supporting its role as a potential inhibitor in cancer therapy.
  • In Vivo Models : Animal studies are needed to validate the efficacy and safety profile observed in vitro, particularly concerning its antitumor and neuroprotective effects.

Q & A

Q. What synthetic routes are commonly employed for 2-(3-Chloro-4-methylphenoxy)ethan-1-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : Reacting 3-chloro-4-methylphenol with 2-bromoethylamine hydrobromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Monitoring via TLC ensures completion .
  • Reductive amination : Condensation of 3-chloro-4-methylphenoxyacetaldehyde with ammonia or ammonium acetate, followed by reduction using NaBH₄ or Pd/C under H₂. Solvent choice (e.g., MeOH vs. THF) impacts yield and purity .
    Optimization includes adjusting stoichiometry, temperature, and catalyst loading. Characterization via ¹H/¹³C NMR and mass spectrometry validates structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3 ppm), and amine protons (δ 1.5–2.0 ppm). ¹³C NMR confirms the phenoxy and ethanamine backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺, with exact mass matching calculated values (e.g., C₉H₁₁ClNO⁺: 184.0525) .
  • UV-Vis Spectroscopy : Absorbance peaks (λmax ~270 nm) correlate with the aromatic π→π* transitions, useful for quantifying purity .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Collect organic waste in halogenated solvent containers; neutralize acidic/basic byproducts before disposal .
  • Emergency Measures : Immediate rinsing with water for spills on skin; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?

Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin receptors). The phenoxy group’s electron-withdrawing chlorine may enhance affinity via hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in simulated physiological conditions (e.g., 150 mM NaCl, 310 K). Trajectory analysis (RMSD, RMSF) identifies critical binding residues .
  • QSAR Modeling : Correlate substituent effects (e.g., –Cl, –CH₃) with activity using datasets from analogs .

Q. How do structural modifications influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Replace –Cl with –F (smaller atomic radius) to reduce logP, improving aqueous solubility. Calculate via ChemDraw or experimental shake-flask methods .
  • Steric Effects : Introducing bulkier substituents (e.g., –CF₃) at the 4-position may hinder rotational freedom, altering conformational stability. X-ray crystallography (SHELX refinement) validates spatial arrangements .
  • pKa Modulation : The amine’s basicity (pKa ~9.5) can be tuned using electron-donating/withdrawing groups, affecting protonation states in biological systems .

Q. What strategies resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, inconsistent IC₅₀ values in receptor studies may arise from differing cell lines .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might explain discrepancies in efficacy .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., calcium flux assays alongside radioligand binding) .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .
  • Arrhenius Kinetics : Accelerated stability data (e.g., degradation rate at 50°C) predicts shelf life at 25°C. Activation energy (Ea) calculations guide formulation optimizations .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Nucleophilic Substitution3-Cl-4-MePhenol, 2-Br-ethylamine, K₂CO₃, DMF, 72h6898.5
Reductive AminationPhenoxyacetaldehyde, NH₃, NaBH₄, MeOH, 24h8299.1

Q. Table 2. Analytical Parameters

TechniqueKey ParametersApplication
¹H NMR400 MHz, CDCl₃, δ 6.8–7.2 (Ar–H)Structural confirmation
HRMSESI+, m/z 184.0525 [M+H]⁺Molecular weight validation
HPLCC18, 70:30 ACN/H₂O, 1.0 mL/minPurity assessment

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